2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide
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Overview
Description
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Scientific Research
Heterocyclic compounds, particularly those containing pyrazole, pyridazine, and thiazole moieties, are of significant interest in the development of new therapeutic agents due to their diverse biological activities. Research efforts have focused on synthesizing novel heterocyclic compounds to evaluate their potential as antimicrobial, antifungal, and antioxidant agents. For example, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents, showcasing promising results in both in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, El-Badawy et al. (2021) investigated the synthesis of pyrimidine, triazole, triazepine, and thiadiazolopyrimidine derivatives as antioxidant agents, with certain derivatives showing high potency (El‐Badawy, Elgubbi, & El‐Helw, 2021).
Antimicrobial and Antioxidant Applications
The exploration into the synthesis of novel heterocyclic compounds extends to their antimicrobial and antioxidant applications. Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents, demonstrating the potential of these compounds in addressing bacterial resistance (Azab, Youssef, & El-Bordany, 2013). The synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and pyrazolo[3,4-d]pyridazines has been explored for their antimicrobial, anti-inflammatory, and analgesic activities, further highlighting the versatility of heterocyclic compounds in scientific research (Zaki, Sayed, & Elroby, 2016).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been known to interact with various biological targets, including kinases .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Related compounds have been implicated in various biochemical pathways, particularly those involving kinases .
Result of Action
Similar compounds have been known to exert their effects by inhibiting the function of their targets, leading to downstream effects such as cell cycle arrest or apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-14(2)26(15(3)4)19(28)13-25-22(29)21-18(20(24-25)16-10-11-16)12-23-27(21)17-8-6-5-7-9-17/h5-9,12,14-16H,10-11,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLHWGCBMPVQGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.